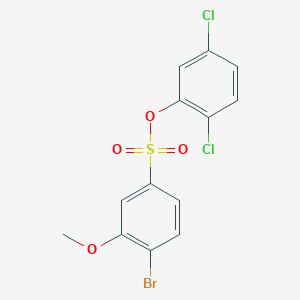

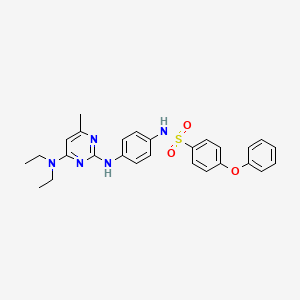

![molecular formula C14H10N4O4 B2810449 4-Nitrobenzyl 1H-benzo[d][1,2,3]triazole-1-carboxylate CAS No. 86832-06-6](/img/structure/B2810449.png)

4-Nitrobenzyl 1H-benzo[d][1,2,3]triazole-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Nitrobenzyl 1H-benzo[d][1,2,3]triazole-1-carboxylate is a chemical compound with the molecular formula C14H10N4O4 . It is a derivative of 1,2,3-triazoles, a class of heterocyclic compounds that are of great importance in the fields of chemistry and chemical biology due to their unique properties, inert nature, and ability to mimic amide bonds . This compound is part of a diverse set of substituted 1,2,3-triazoles .

Synthesis Analysis

The synthesis of 1,2,3-triazoles, including this compound, can be achieved under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst . This methodology allows for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields .Molecular Structure Analysis

The 1,2,3-triazole moiety is a five-membered ring containing three consecutive nitrogen atoms. This bicyclic compound may be viewed as fused rings of the aromatic compounds benzene and triazole . The structure of similar compounds has been confirmed by spectroscopic techniques like IR, 1H-NMR, and mass spectral data .Chemical Reactions Analysis

The 1,2,3-triazole ring is known to produce anti-ChE activity by inhibiting both AChE and BuChE activities . The copper-catalyzed 1,3-dipolar Huisgen cycloaddition of azides to alkynes, known as the CuAAC reaction, is a reliable, regioselective, and high-yielding process used in the synthesis of these structures .Aplicaciones Científicas De Investigación

Ester Cleavage and Catalysis

Hydroxybenzotriazole derivatives, including compounds related to 4-Nitrobenzyl 1H-benzo[d][1,2,3]triazole-1-carboxylate, have been synthesized and examined for their cleavage properties of esters and phosphates in micellar environments. These studies demonstrate their potential as catalysts in organic synthesis, particularly in enhancing the rate of hydrolysis reactions under mild conditions (Bhattacharya & Kumar, 2005).

Antimicrobial Activity

Compounds containing the 1,2,3-triazole moiety have been synthesized and evaluated for their antimicrobial properties. A study involving 1,4-disubstituted 1,2,3-triazoles, which are structurally related to the 4-Nitrobenzyl derivative, found these compounds to exhibit significant antibacterial and antifungal activities against a range of microorganisms. This highlights the potential of such compounds in developing new antimicrobial agents (Kaushik et al., 2016).

Organic Synthesis and Reactivity

Research into the alkylation of 1,2,4-triazole with 4-nitrobenzyl halides reveals insights into the regioselectivity and yield of such reactions, which are foundational for further chemical synthesis and modifications of triazole-based compounds (Bulger et al., 2000).

Synthesis of Heterocyclic Compounds

The multi-component synthesis of 1,5-disubstituted 1,2,3-triazoles, including derivatives of 4-nitrophenyl azide, underscores the versatility of these compounds in generating heterocyclic aromatic rings. This method provides a straightforward approach to producing a variety of triazole-containing compounds, which could have further applications in material science, catalysis, and pharmaceuticals (Vo, 2020).

Detection and Sensing Applications

A zinc-organic framework incorporating triazolate N-donors demonstrated potential as a bifunctional chemosensor for detecting nitrobenzene and Fe3+ ions through fluorescence quenching. This application illustrates the functional diversity of triazole derivatives beyond traditional chemical synthesis, extending to materials science and analytical chemistry (Fang et al., 2020).

Mecanismo De Acción

Target of Action

Triazole derivatives have been reported to inhibit acetylcholinesterase (ache), a key enzyme involved in neurotransmission .

Mode of Action

It’s known that triazole derivatives can interact with ache, establishing bonds at both sides of the active site and contributing to the inhibitory effects .

Biochemical Pathways

Triazole derivatives have been reported to play a role in cancer prevention by reducing or eliminating free radicals, thereby protecting cells against oxidative injury .

Result of Action

Triazole derivatives have been reported to have cytotoxic activities against tumor cell lines .

Propiedades

IUPAC Name |

(4-nitrophenyl)methyl benzotriazole-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O4/c19-14(17-13-4-2-1-3-12(13)15-16-17)22-9-10-5-7-11(8-6-10)18(20)21/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKIHFLQNZUDOQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

86832-06-6 |

Source

|

| Record name | Carbamato de p-nitrobenzil benzotriazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2,3-dimethylphenyl)propanamide](/img/structure/B2810367.png)

![1-([1,1'-Biphenyl]-4-yloxy)-3-((1-phenylethyl)amino)propan-2-ol hydrochloride](/img/structure/B2810370.png)

![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-benzo[d]imidazol-1-yl)ethan-1-one](/img/structure/B2810371.png)

![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-5-carboxamide;hydrochloride](/img/structure/B2810373.png)

![4-((4-methylpiperidin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one](/img/structure/B2810378.png)

![4-[6-(4-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridazin-3-yl]morpholine](/img/structure/B2810381.png)

![2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2810382.png)

![N-[cyano(2-fluorophenyl)methyl]-1-(3,3-dimethyl-2-oxobutyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2810385.png)

![1-[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2810389.png)